![molecular formula C19H22N2 B2376318 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 478081-47-9](/img/structure/B2376318.png)
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolo[2,3-b]pyridine core, followed by the attachment of the tert-butyl and 3-methylbenzyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic pyrrolo[2,3-b]pyridine core, with the tert-butyl and 3-methylbenzyl groups providing additional complexity. The presence of nitrogen in the rings would also introduce the possibility of hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolo[2,3-b]pyridine core could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolo[2,3-b]pyridine core could impart aromaticity, while the tert-butyl and 3-methylbenzyl groups could affect the compound’s solubility, boiling point, and other properties .Applications De Recherche Scientifique
Hydrogen-bonded Structures
A study by Trilleras, Cruz, Cobo, Low, and Glidewell (2008) examined hydrogen-bonded chains in compounds similar to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. The research highlighted the impact of minor changes in remote substituents on the hydrogen-bonded structures of these compounds (Trilleras et al., 2008).
Supramolecular Structures
Another study by the same group in 2008 delved into the supramolecular structures formed by similar compounds. It was found that slight modifications in peripheral substituents can significantly influence the aggregation modes of these molecules (Trilleras et al., 2008).
Crystal and Molecular Structure
Çolak, Karayel, Buldurun, and Turan (2021) conducted a study involving compounds closely related to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. They focused on the synthesis, characterization, thermal and X-ray analyses, revealing insights into the crystal and molecular structure stabilized by intramolecular hydrogen bonds (Çolak et al., 2021).
Synthesis and Anti-inflammatory Activities
Ikuta et al. (1987) explored the synthesis and potential anti-inflammatory activities of compounds structurally related to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. This study provided insights into the therapeutic potential of these compounds (Ikuta et al., 1987).
Coordination Chemistry and Catalysis
Research by Matsui et al. (2004) on pyrrolyl-imine benzyl complexes of zirconium and hafnium, which are structurally similar to the compound , revealed valuable information about their synthesis, structures, and catalytic activities, particularly in ethylene polymerization (Matsui et al., 2004).
Synthesis and Characterization of Ligands
Pearce, Ogutu, Saban, and Luckay (2019) synthesized and characterized pyridine-based ligands similar to 2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine. They investigated their potential as extractants for metal ions like nickel(II) and copper(II), offering insights into their chemical properties and applications (Pearce et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butyl-1-[(3-methylphenyl)methyl]pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-7-5-8-15(11-14)13-21-17(19(2,3)4)12-16-9-6-10-20-18(16)21/h5-12H,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZNFHJPKPQDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC3=C2N=CC=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2376235.png)
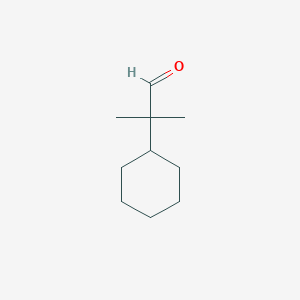

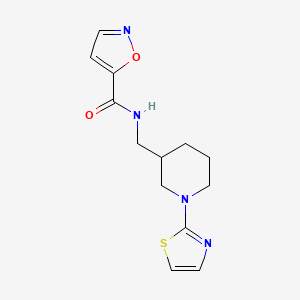
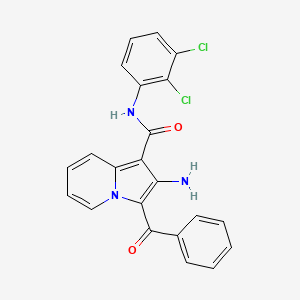
![2-(4-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2376244.png)

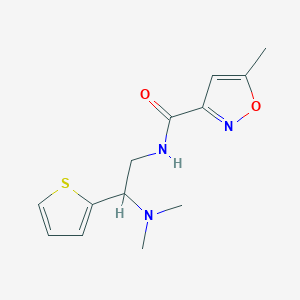

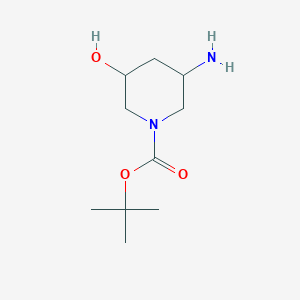
![N-[(3-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2376253.png)
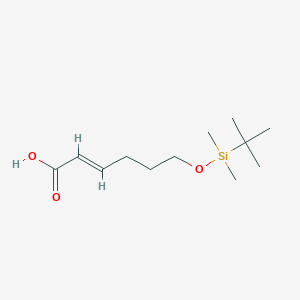
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2376257.png)
